Lipophilicity Gradient Across Acyl Chain Length: Pivaloyl vs Acetyl, Propionyl, and Isobutyryl Analogs
The target compound exhibits an XLogP3-AA of 4.3, representing a significant lipophilicity increase over its shorter-chain analogs: the acetyl derivative (XLogP3-AA 2.9), the propionyl derivative (XLogP3-AA 3.3), and the isobutyryl derivative (LogP 3.3) [1][2][3]. The ΔLogP of +1.4 versus the acetyl analog corresponds to an approximately 25-fold increase in predicted octanol-water partition coefficient, placing this compound substantially closer to typical drug-like space for membrane-permeable scaffolds.
| Evidence Dimension | Lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 (PubChem computed) |
| Comparator Or Baseline | Acetyl analog: XLogP3-AA = 2.9; Propionyl analog: XLogP3-AA = 3.3; Isobutyryl analog: LogP = 3.30 |
| Quantified Difference | ΔLogP = +1.4 (vs acetyl), +1.0 (vs propionyl/isobutyryl) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024 release); isobutyryl LogP from vendor specification (Leyan, 95% purity) |
Why This Matters
Higher LogP directly influences membrane permeability and metabolic clearance; for medicinal chemistry programs optimizing CNS penetration or oral bioavailability, the ~25-fold partition coefficient difference between the pivaloyl and acetyl derivatives is a selection-critical parameter.
- [1] PubChem. Compound Summary for CID 62380115: XLogP3-AA = 4.3. https://pubchem.ncbi.nlm.nih.gov/compound/62380115 View Source
- [2] PubChem. Compound Summary for CID 11138918: XLogP3-AA = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/11138918 View Source
- [3] PubChem. Compound Summary for CID 13740413: XLogP3-AA = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/13740413 View Source
